N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine is an organic compound with the molecular formula C₁₃H₁₉N₅O. It features a piperazine ring substituted with an acetyl group, a phenyl ring, and a guanidine moiety. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its structural characteristics, which allow for various interactions with biological targets.
The compound can be synthesized through specific organic reactions, primarily involving the acetylation of piperazine and subsequent coupling reactions. It is available for purchase from chemical suppliers and has been the subject of various studies exploring its properties and applications in scientific research.
N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine belongs to the class of guanidine derivatives, which are known for their biological activity, including potential therapeutic effects. Its classification is significant in pharmacological contexts, where it is explored for various applications ranging from drug development to enzyme inhibition studies.
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine typically involves several key steps:
This multi-step synthesis allows for controlled formation of the desired guanidine structure while managing reaction conditions to optimize yield and purity.
The molecular structure of N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine can be analyzed based on its components:
The compound exhibits significant structural diversity due to the presence of multiple functional groups that can participate in various chemical interactions.
N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine undergoes several types of chemical reactions:
Common reagents used include:
The mechanism of action for N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group forms strong hydrogen bonds and ionic interactions with biological molecules, potentially modulating their activity. This interaction can lead to inhibition of enzyme activity or blockage of receptor binding, which may result in various biological effects.
The compound's properties make it suitable for further modifications and applications in medicinal chemistry.
N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine has several scientific research applications:
This compound's versatility highlights its significance in both academic research and industrial applications, making it a valuable subject for ongoing studies in various fields of science.
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine (IUPAC name: N-[4-(4-acetyl-1-piperazinyl)phenyl]guanidine; InChI: 1S/C13H19N5O/c1-10(19)17-6-8-18(9-7-17)12-4-2-11(3-5-12)16-13(14)15/h2-5H,6-9H2,1H3,(H4,14,15,16)
) hinges on sequential functionalization of the piperazine ring and regioselective guanidinylation of the aniline precursor [4]. A validated three-step approach comprises:
Table 1: Comparative Synthetic Routes for Key Intermediates
Intermediate | Synthetic Method | Yield (%) | Advantages |
---|---|---|---|
4-(4-Acetylpiperazin-1-yl)aniline | Buchwald-Hartwig amination → Hydrogenation | 82 | Scalable; minimal byproducts |
1-(4-Nitrophenyl)piperazine | Nucleophilic aromatic substitution (SNAr) | 65 | Low-cost; no metal catalyst |
N-Boc-protected guanidine precursor | Pyrazole-carboxamidine coupling | 78 | High regioselectivity |
Alternative routes exploit cyanamide-mediated cyclization under acidic conditions, where 4-(4-acetylpiperazin-1-yl)aniline reacts with cyanamide (2.5 equiv) in ethanol/HCl at reflux. This one-pot method achieves 70% yield but requires rigorous purification to remove bis-guanidine byproducts [7].
Transition-metal catalysis is pivotal for constructing the N-arylpiperazine core. Pd/XantPhos systems enable C–N coupling at low catalyst loadings (0.5 mol%), reducing reaction times to 2 hours versus 24 hours for uncatalyzed SNAr [4]. Key optimizations include:
For guanidinylation, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) outperforms traditional reagents like N,N′-di-Boc-thiourea, delivering N-aryl-N′-nitroguanidines in 85–95% yield without inert atmosphere requirements [8]. Subsequent catalytic transfer hydrogenation (HCO₂NH₄, Pd/C) cleaves the nitro group, affording guanidines in near-quantitative yield.
Table 2: Catalytic Systems for Guanidine Synthesis
Reagent/Catalyst | Reaction Conditions | Yield (%) | Selectivity |
---|---|---|---|
DMNPC | Et₃N, CH₂Cl₂, 25°C, 12 h | 93 | Regiospecific |
N,N′-Di-Boc-thiourea | HgCl₂, CH₃CN, reflux, 24 h | 68 | Moderate |
Pd/XantPhos (C–N coupling) | Toluene, 100°C, 2 h | 95 | >99% |
Solvent-free methodologies address sustainability challenges in scaling acetylpiperazine-guanidine hybrids:
Table 3: Solvent-Free vs. Conventional Synthesis Metrics
Parameter | Solvent-Free Ball Milling | Solution-Phase (EtOH/HCl) |
---|---|---|
Reaction Time | 1 h | 10 h |
Yield | 88% | 70% |
Atom Economy | 93% | 67% |
E-Factor | 0.8 | 8.2 |
In situ purification via ion-exchange resins (Amberlite CG II) directly isolates guanidine hydrochlorides from crude mixtures, bypassing energy-intensive crystallization [8]. This approach reduces process mass intensity (PMI) by 40% and is adaptable to multi-kilogram batches.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9